molecular formula C18H20N4O3S B2959229 7-(4-Methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 896677-68-2

7-(4-Methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2959229
CAS RN: 896677-68-2
M. Wt: 372.44
InChI Key: OSUYMZMUECKBRJ-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Heterocyclic Compound Synthesis : Research has shown that related pyrimidine derivatives are synthesized through reactions involving various starting materials, demonstrating the chemical versatility of pyrimidine-based compounds. These compounds are explored for their potential in producing new heterocyclic compounds with significant pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anti-Inflammatory and Analgesic Activities : A study elaborates on the synthesis of novel benzodifuranyl and thiazolopyrimidine derivatives derived from visnaginone and khellinone, highlighting their analgesic and anti-inflammatory properties. The study provides evidence of these compounds' potential as cyclooxygenase inhibitors, offering insights into their mechanism of action (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer and Antibacterial Activities : Another area of interest is the exploration of pyrimidine diones for their antibacterial and anticancer activities. A particular study focuses on synthesizing pyranopyrimidin-2,4-dione derivatives and testing them for these activities, showing promising results against specific bacterial strains and cancer cell lines (Aremu et al., 2017).

  • Antiviral Activities : Research into the antiviral properties of pyrimidine derivatives, specifically those substituted with phosphonomethoxyalkoxy groups, reveals their potential against retroviruses, including HIV. This highlights the potential of pyrimidine-based compounds in developing antiretroviral therapies (Holý et al., 2002).

Mechanism of Action

Target of Action

The primary targets of this compound appear to be Poly (ADP-ribose) polymerases-1 (PARP-1) and ATF4 and NF-kB proteins . PARP-1 is involved in DNA repair damage and is a known sensor of DNA damage responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . ATF4 and NF-kB proteins are involved in the regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activities. It inhibits PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound also exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the ER stress, apoptosis, and the NF-kB inflammatory pathway . It also inhibits the DNA repair process facilitated by PARP-1, leading to genomic dysfunction and cell death .

Pharmacokinetics

Most of the synthesized compounds related to this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the synthesis of related compounds has been achieved using environmentally friendly methods , suggesting that the compound’s synthesis and action may be influenced by environmental factors.

properties

IUPAC Name

7-(4-methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-5-10-26-16-13-15(21(2)18(24)22(3)17(13)23)19-14(20-16)11-6-8-12(25-4)9-7-11/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUYMZMUECKBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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